An In-depth Technical Guide to Methyl 3,6-dibromopyrazine-2-carboxylate (CAS 13301-04-7)
An In-depth Technical Guide to Methyl 3,6-dibromopyrazine-2-carboxylate (CAS 13301-04-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of Methyl 3,6-dibromopyrazine-2-carboxylate, a key building block in medicinal chemistry and materials science.
Core Properties
Methyl 3,6-dibromopyrazine-2-carboxylate is a halogenated heterocyclic compound with the chemical formula C₆H₄Br₂N₂O₂.[1] Its structure, featuring a pyrazine ring substituted with two bromine atoms and a methyl ester group, makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atoms serve as reactive sites for cross-coupling reactions, while the ester group can be readily modified, offering multiple avenues for derivatization.
Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 13301-04-7 | [1] |
| Molecular Formula | C₆H₄Br₂N₂O₂ | [1] |
| Molecular Weight | 295.92 g/mol | [1] |
| Melting Point | 66-68 °C | [1] |
| Boiling Point (Predicted) | 304.6 ± 37.0 °C | [1] |
| Density (Predicted) | 2.024 g/cm³ | [1] |
| InChI | InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 | |
| SMILES | COC(=O)c1c(Br)ncc(Br)n1 |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed synthesis of Methyl 3,6-dibromopyrazine-2-carboxylate.
Experimental Protocol: Fischer Esterification of 3,6-dibromopyrazine-2-carboxylic acid
This protocol is a general procedure for Fischer esterification and should be adapted and optimized for the specific substrate.[2][3][4][5][6]
Materials:
-
3,6-dibromopyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dibromopyrazine-2-carboxylic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude Methyl 3,6-dibromopyrazine-2-carboxylate can be further purified by recrystallization or column chromatography.
Reactivity and Applications in Drug Discovery
The two bromine atoms on the pyrazine ring of Methyl 3,6-dibromopyrazine-2-carboxylate are key to its utility as a synthetic intermediate. These positions are susceptible to nucleophilic aromatic substitution and are particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents, making it a valuable building block for creating diverse chemical libraries for drug discovery.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for a Suzuki-Miyaura coupling reaction involving an aryl bromide.[7][8][9][10][11]
Materials:
-
Methyl 3,6-dibromopyrazine-2-carboxylate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add Methyl 3,6-dibromopyrazine-2-carboxylate, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Role as a Precursor for mTOR Inhibitors
The pyrazine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Several pyrazine-based molecules have been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth, proliferation, and metabolism.[12][13][14][15][16] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer.[14][17][18]
Methyl 3,6-dibromopyrazine-2-carboxylate serves as a versatile starting material for the synthesis of potential mTOR inhibitors. Through sequential or one-pot cross-coupling reactions, the bromine atoms can be replaced with various aryl or heteroaryl groups, allowing for the exploration of the chemical space around the pyrazine core to optimize binding to the ATP-binding site of the mTOR kinase.
mTOR Signaling Pathway
The mTOR kinase is a central node in a complex signaling network that responds to various upstream signals such as growth factors, nutrients, and cellular energy levels.[17][18][19][20][21] It exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and regulate different cellular processes.[17][18]
Caption: A simplified overview of the mTOR signaling pathway.
This guide provides a foundational understanding of Methyl 3,6-dibromopyrazine-2-carboxylate for its application in research and development. For detailed safety and handling information, please refer to the Safety Data Sheet (SDS) from your supplier.
References
- 1. echemi.com [echemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazopyrazine Derivatives As Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms | MDPI [mdpi.com]
- 14. Current development of mTOR inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Roles of Post-Translational Modifications on mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
